

# (2,4-Dipropoxyphenyl)boronic acid CAS number and identifiers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (2,4-Dipropoxyphenyl)boronic acid

Cat. No.: B138355

[Get Quote](#)

## An In-depth Technical Guide to (2,4-Dipropoxyphenyl)boronic acid

This technical guide provides a comprehensive overview of **(2,4-Dipropoxyphenyl)boronic acid**, focusing on its chemical identifiers, structural properties, and the broader context of boronic acids in research and drug development. The information is tailored for researchers, scientists, and professionals in the field of drug discovery.

## Compound Identification

**(2,4-Dipropoxyphenyl)boronic acid** is an aromatic organic compound containing a boronic acid functional group. This moiety is of significant interest in medicinal chemistry and organic synthesis.

| Identifier        | Value                                                               |
|-------------------|---------------------------------------------------------------------|
| CAS Number        | 150145-25-8 <a href="#">[1]</a>                                     |
| Chemical Name     | (2,4-Dipropoxyphenyl)boronic acid <a href="#">[1]</a>               |
| Synonyms          | 2,4-Dipropoxyphenylboronic acid <a href="#">[1]</a>                 |
| Molecular Formula | C <sub>12</sub> H <sub>19</sub> BO <sub>4</sub> <a href="#">[2]</a> |
| Molecular Weight  | 238.08 g/mol <a href="#">[2]</a>                                    |

## Physicochemical and Crystallographic Data

The structural properties of **(2,4-Dipropoxyphenyl)boronic acid** have been characterized by X-ray crystallography. The compound exists as a centrosymmetric hydrogen-bonded dimer in its crystal form.[2][3] These dimers are further linked by C—H $\cdots$ O hydrogen bonds, creating an infinite zigzag chain structure.[2][3]

The table below summarizes the key crystallographic data.

| Parameter       | Value                          |
|-----------------|--------------------------------|
| Crystal System  | Triclinic[2]                   |
| Space Group     | P-1[2]                         |
| a               | 7.9630 (9) Å[2]                |
| b               | 8.8014 (12) Å[2]               |
| c               | 9.3182 (13) Å[2]               |
| $\alpha$        | 101.585 (11) $^{\circ}$ [2]    |
| $\beta$         | 91.924 (10) $^{\circ}$ [2]     |
| $\gamma$        | 90.826 (10) $^{\circ}$ [2]     |
| Volume (V)      | 639.26 (15) Å <sup>3</sup> [2] |
| Z               | 2[2]                           |
| Temperature (T) | 100 K[2]                       |

## Experimental Protocols

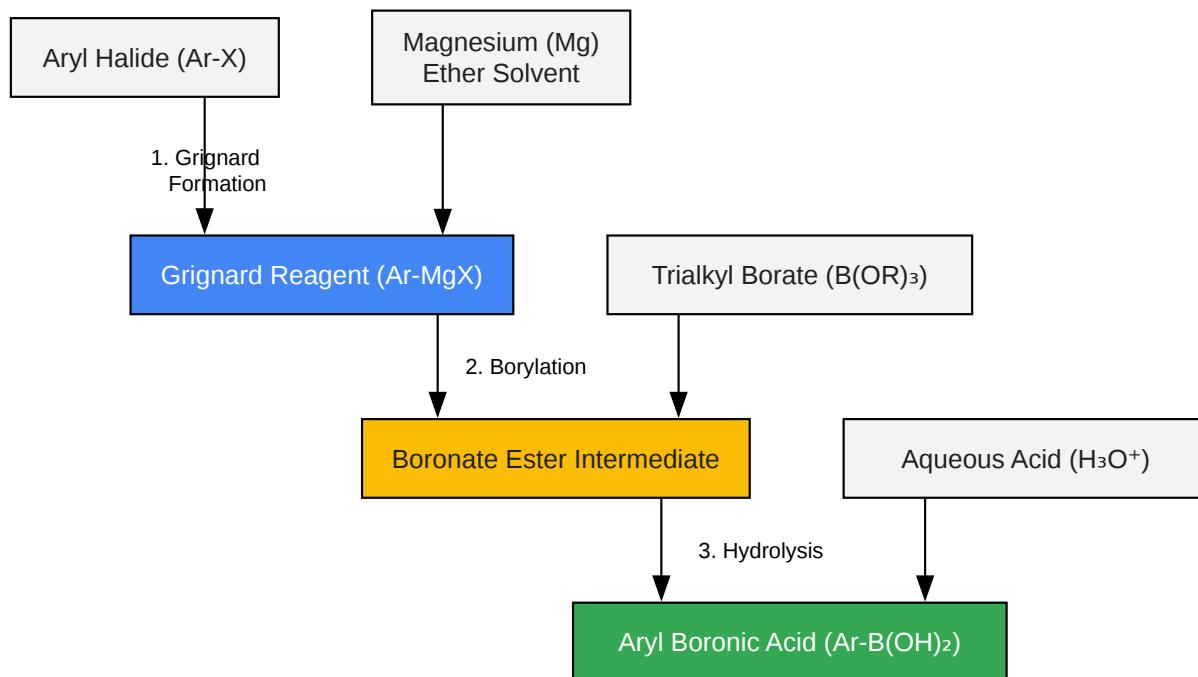
The following outlines the methodology used for the single-crystal X-ray diffraction analysis of **(2,4-Dipropoxyphenyl)boronic acid**.[2]

### Data Collection:

- Instrument: Bruker APEXII CCD diffractometer.[2]

- Radiation: Mo K $\alpha$  radiation.[2]
- Absorption Correction: A multi-scan method (SORTAV) was applied.[2]

#### Structure Solution and Refinement:

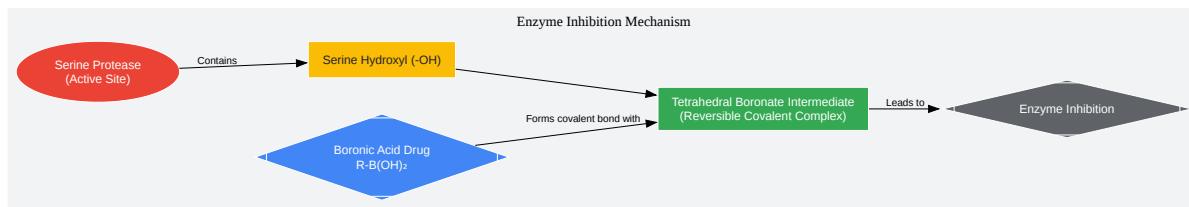

- Programs Used: The structure was solved using SHELXS97 and refined with SHELXS97.[2]
- Molecular Graphics: DIAMOND software was used for molecular graphics generation.[2]
- Publication Material: The software PLATON was used to prepare material for publication.[2]

#### • Refinement Details:

- $R[F^2 > 2\sigma(F^2)] = 0.033$ [2]
- $wR(F^2) = 0.081$ [2]
- Goodness-of-fit (S) = 0.90[2]
- All hydrogen atoms were placed in calculated positions and refined using a riding-motion approximation.[2]

## Synthetic Pathways for Aryl Boronic Acids

Aryl boronic acids are versatile intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[4][5] A common and general method for their preparation involves the reaction of an organometallic reagent, such as a Grignard reagent, with a borate ester, followed by acidic hydrolysis.


[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of aryl boronic acids.

## Role in Drug Discovery and Development

The boronic acid functional group is a key pharmacophore in modern medicinal chemistry. Its importance stems from its unique ability to form reversible covalent bonds with diols, including the hydroxyl groups of serine residues found in the active sites of many enzymes.<sup>[6][7]</sup> This interaction makes boronic acid derivatives potent inhibitors of enzymes like proteases and esterases.<sup>[6]</sup>

The first FDA-approved boronic acid-containing drug, Bortezomib (Velcade), is a proteasome inhibitor used in cancer therapy.<sup>[7]</sup> The boron atom in Bortezomib interacts with the N-terminal threonine hydroxyl group in the proteasome's active site, leading to cell cycle disruption and apoptosis in cancer cells.<sup>[6]</sup> This mechanism highlights the potential of incorporating the boronic acid moiety into novel therapeutic agents.



[Click to download full resolution via product page](#)

Caption: Mechanism of boronic acid as a serine protease inhibitor.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2,4-DIPOPOXYPHENYLBORONIC ACID - Safety Data Sheet [chemicalbook.com]
- 2. (2,4-Dipropoxyphenyl)boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (2,4-Dipropoxyphenyl)boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbino.com [nbino.com]
- 5. nbino.com [nbino.com]
- 6. mdpi.com [mdpi.com]
- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(2,4-Dipropoxyphenyl)boronic acid CAS number and identifiers]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b138355#2-4-dipropoxyphenyl-boronic-acid-cas-number-and-identifiers>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)